1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-((3-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, trisodium salt

Description

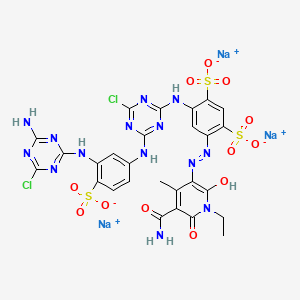

The compound 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-((3-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, trisodium salt (CAS 68991-98-0, as per ) is a high-molecular-weight azo dye featuring:

- Two reactive chlorotriazinyl groups for covalent bonding to substrates (e.g., cellulose fibers).

- Multiple sulfonic acid groups (as sodium salts) for enhanced water solubility.

- Azo linkages (-N=N-) and pyridinyl components responsible for its chromophoric properties.

This compound is structurally complex, with a molecular formula approximating C₅₀H₄₄Cl₂N₁₈O₂₄S₆·3Na (adjusted from , which cites a hexasodium variant). It is primarily used in textile dyeing due to its reactive triazine groups and vibrant coloration .

Properties

CAS No. |

68110-27-0 |

|---|---|

Molecular Formula |

C27H21Cl2N14Na3O12S3 |

Molecular Weight |

969.6 g/mol |

IUPAC Name |

trisodium;4-[[4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-6-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H24Cl2N14O12S3.3Na/c1-3-43-20(45)17(19(30)44)9(2)18(21(43)46)42-41-13-7-12(15(57(50,51)52)8-16(13)58(53,54)55)34-27-38-23(29)37-25(40-27)32-10-4-5-14(56(47,48)49)11(6-10)33-26-36-22(28)35-24(31)39-26;;;/h4-8,46H,3H2,1-2H3,(H2,30,44)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,31,33,35,36,39)(H2,32,34,37,38,40);;;/q;3*+1/p-3 |

InChI Key |

YGMMRWWPNJTWOC-UHFFFAOYSA-K |

Canonical SMILES |

CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)N)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Benzene to 1,3-Benzenedisulfonic Acid

The 1,3-benzenedisulfonic acid backbone serves as the foundational scaffold for this compound. Industrial-scale sulfonation typically employs a two-stage process:

Monosulfonation of Benzene

Benzene reacts with concentrated sulfuric acid (96–98%) at 65–80°C for 1–2 hours, yielding benzene-monosulfonic acid. Excess sulfuric acid acts as both a reagent and solvent, ensuring complete conversion. The reaction mixture is then partially neutralized with calcium hydroxide or sodium carbonate to precipitate sulfates, followed by filtration to isolate the monosulfonic acid intermediate.

Disulfonation to 1,3-Benzenedisulfonic Acid

In the second stage, benzene-monosulfonic acid undergoes further sulfonation with oleum (20–30% SO₃) or gaseous sulfur trioxide at elevated temperatures (120–160°C). The use of sulfur trioxide dissolved in the monosulfonation mixture minimizes byproducts such as diphenyl sulfone disulfonic acid, which can constitute up to 20% of crude yields in suboptimal conditions. Patent US3097235A highlights that maintaining a sulfur trioxide-to-reaction medium ratio of 1:40–100 (by volume) at 120–140°C achieves 90–95% purity. The disulfonic acid is subsequently converted to its disodium salt via neutralization with sodium hydroxide, yielding a hygroscopic powder soluble in water (663 g/L at 20°C).

Synthesis of Azo-Linked Pyridinyl and Triazinyl Components

The target compound features two azo-linked heterocyclic systems: a 5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl group and a bis-triazinyl-sulfophenyl moiety.

Diazotization and Coupling of the Pyridinyl Substituent

The pyridinyl azo component is synthesized via diazotization of 4-amino-5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-pyridine. This involves:

- Diazotization : Treatment with nitrous acid (HNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt.

- Coupling : Reaction with the disodium salt of 1,3-benzenedisulfonic acid under alkaline conditions (pH 8–10) at 10–15°C. The para position relative to the sulfonic acid groups is preferentially substituted due to steric and electronic effects.

Functionalization of the Triazinyl-Sulfophenyl Moiety

The bis-triazinyl component introduces two 4-amino-6-chloro-1,3,5-triazin-2-yl groups via stepwise nucleophilic aromatic substitution:

Synthesis of 4-Amino-6-chloro-1,3,5-triazine

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with ammonia in anhydrous acetone at 0°C to replace one chlorine atom, yielding 4-amino-6-chloro-1,3,5-triazine. Excess ammonia must be avoided to prevent di- or trisubstitution.

Coupling to 4-Sulfophenylamine

The 4-amino-6-chloro-triazine undergoes a second substitution with 4-sulfophenylamine in aqueous sodium bicarbonate (pH 7–8) at 50°C. This step installs the sulfophenyl group while retaining the remaining chlorine for subsequent reactions.

Attachment to the Benzenedisulfonic Acid Core

The triazinyl-sulfophenyl intermediate couples to the remaining amino group on the benzenedisulfonic acid scaffold via a nucleophilic aromatic substitution reaction. This requires heating in dimethylformamide (DMF) at 80°C for 12 hours, with potassium carbonate as a base to deprotonate the amino group.

Final Assembly and Salt Formation

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (area normalization) |

| Sulfonic Acid Content | Titration (NaOH) | 3.0–3.2 eq/mol |

| Heavy Metals | ICP-MS | <10 ppm |

| Water Content | Karl Fischer | ≤2.0% w/w |

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Regioselectivity : Ensuring azo coupling occurs exclusively at the 4- and 6-positions of the benzenedisulfonic acid core.

- Byproduct Management : Diphenyl sulfone disulfonic acid (up to 5% in crude product) is removed via ion-exchange chromatography.

- Solvent Recovery : DMF and acetone are recycled via fractional distillation, achieving >90% recovery rates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized under strong oxidative conditions.

Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

Substitution: The triazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups would yield corresponding amines, while substitution reactions on the triazine rings would yield various substituted triazines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, as a dye, it interacts with various substrates through ionic and covalent bonds. In biological systems, it may interact with cellular components through similar mechanisms, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differentiators

Reactivity :

- The target compound’s dual chlorotriazinyl groups enable crosslinking or dual-site binding to substrates, improving washfastness compared to Procion MX dyes (single triazine) .

- In contrast, Reactive Brilliant Yellow M-7G () uses a sulfonate ester group, reducing reactivity but increasing hydrolytic stability in alkaline conditions.

Chromophore Diversity :

- The azo-pyridinyl moiety in the target compound likely shifts its absorption spectrum toward yellow-orange hues, differing from simpler azo dyes like those in , which lack pyridinyl substituents .

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Q. How do sulfonate groups influence the compound’s solubility and stability?

Methodological Answer:

- Solubility Enhancement: The trisodium salt form increases hydrophilicity via ionic interactions with water. For experimental design, dissolve the compound in deionized water (10–50 mM) and confirm solubility via UV-Vis absorbance at λₐᶻᵒ (e.g., ~500 nm) .

- Stability Considerations: Monitor pH-dependent degradation (e.g., 6–8 pH range) using HPLC. Avoid acidic conditions (<pH 4) to prevent protonation of sulfonate groups and precipitation .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of triazinylamino substituents?

Methodological Answer:

- Stepwise Coupling:

React 4-amino-6-chloro-1,3,5-triazine with 3-amino-4-sulfophenylamine under alkaline conditions (pH 9–10, 60°C) to form the triazinylamino intermediate .

Use azo coupling (NaNO₂/HCl, 0–5°C) to link the pyridinyl and triazinyl moieties. Monitor reaction progress via TLC (silica gel, methanol:ethyl acetate 1:3) .

- Yield Optimization: Increase excess reagent ratios (1.5:1 for triazine derivatives) and control temperature to minimize side reactions (e.g., hydrolysis of chlorotriazine) .

Q. How does the redox behavior of azo groups impact the compound’s reactivity in biological systems?

Methodological Answer:

- Redox Pathways:

- Reduction: Treat with sodium dithionite (Na₂S₂O₄, pH 10) to cleave azo bonds into aromatic amines. Analyze metabolites via LC-MS/MS for toxicity screening .

- Oxidation: Expose to H₂O₂/UV to generate nitro derivatives. Use ESR spectroscopy to detect radical intermediates (e.g., nitroxide radicals) .

- Biological Implications: Assess redox activity in cell cultures (e.g., HepG2) via ROS assays (DCFH-DA probe) to evaluate oxidative stress potential .

Q. What computational approaches predict the compound’s interaction with biomolecules?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding with serum albumin (PDB ID: 1AO6). Parameterize sulfonate and azo groups with GAFF force fields .

- MD Simulations: Run 100 ns simulations in GROMACS to analyze stability of protein-ligand complexes. Monitor RMSD (<2 Å) and hydrogen bonds with triazinyl groups .

Data Contradictions and Resolution

- Synthesis Routes: describes sulfonation with fuming H₂SO₄ for benzenedisulfonic acid derivatives, while emphasizes chlorotriazine coupling. These are complementary steps; prioritize stepwise coupling for regioselectivity .

- Analytical Variability: Discrepancies in reported λₐᶻᵒ (e.g., 500 nm vs. 520 nm) may arise from solvent polarity. Standardize measurements in PBS (pH 7.4) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.